methanone CAS No. 948551-18-6](/img/structure/B2634368.png)

[1-(tert-butyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

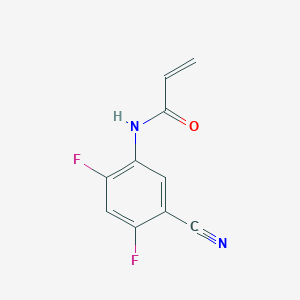

The compound “1-(tert-butyl)-1H-pyrazol-4-ylmethanone” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a tert-butyl group, and a phenyl group with a hydroxyl substituent. The methanone indicates a carbonyl group (C=O) is also present .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the tert-butyl group, and the attachment of the phenyl group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazole ring. The exact structure would depend on the specific locations of the tert-butyl and phenyl groups on the pyrazole ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring, the tert-butyl group, and the phenyl group. The hydroxyl group on the phenyl ring could potentially be a site of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyl group could allow for hydrogen bonding, which could affect properties like solubility .科学的研究の応用

Green Synthetic Methods

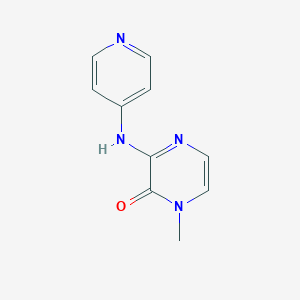

The compound 1-(tert-butyl)-1H-pyrazol-4-ylmethanone and its derivatives have been studied for their synthesis methods. For instance, the acyl pyrazole derivative was prepared using a green approach through oxidative functionalization of an aldehyde with pyrazole. This reaction was solvent-free and did not require a base, showcasing a clean, environmentally-friendly method (Doherty et al., 2022).

Regioselective Synthesis

Regioselective synthesis of 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives has been reported, highlighting the precision in chemical synthesis. The process involved 1,3-dipolar cycloaddition of nitrile imines generated in situ, demonstrating a targeted approach to create specific molecular structures (Alizadeh, Moafi, & Zhu, 2015).

Biological Activities

The scientific research also delves into the biological activities of similar compounds. A series of compounds including 1-(tert-butyl)-1H-pyrazol-4-ylmethanone have been synthesized and scanned for their antibacterial activities, showing the potential of these compounds in medicinal applications (Landage, Thube, & Karale, 2019). Moreover, the antimicrobial activity of certain derivatives has been evaluated, providing insights into their effectiveness against various microbes (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).

These studies collectively highlight the significance of 1-(tert-butyl)-1H-pyrazol-4-ylmethanone and its derivatives in scientific research, focusing on synthesis methodologies and potential biological activities.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1-tert-butylpyrazol-4-yl)-(2-hydroxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)16-9-10(8-15-16)13(18)11-6-4-5-7-12(11)17/h4-9,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHGABODPUFRBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(tert-butyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2634288.png)

![2,3,6-Trimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2634291.png)

![(4-Fluorophenyl)-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyanamide](/img/structure/B2634293.png)

![8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2634295.png)

![4-[(Methylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B2634300.png)

![1-(4-butylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2634303.png)

![1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2634304.png)